Product packaging for lambda RAL-1 protein(Cat. No.:CAS No. 136251-99-5)

lambda RAL-1 protein

Cat. No.: B1177406
CAS No.: 136251-99-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Discovery and Nomenclature

The discovery of the lambda restriction alleviation function emerged from systematic investigations into bacteriophage-host interactions during the 1970s and early 1980s. Researchers observed that lambda phages carrying specific modifications could protect superinfecting unmodified phages from restriction attack by host bacteria. This phenomenon, termed restriction alleviation, was subsequently traced to a specific genetic locus within the lambda genome.

The restriction alleviation gene was initially identified through deletion mapping studies that localized the responsible genetic element between the complementary deoxyribonucleic acid integration gene three and antitermination protein nitrogen genes on the lambda chromosome. The gene received the designation "restriction alleviation lambda" to reflect its functional role in alleviating host-controlled restriction processes. Detailed genetic complementation analyses confirmed that this represented a distinct functional unit separate from adjacent regulatory genes.

Molecular characterization of the restriction alleviation protein revealed its location at position 70.6-70.9% on the physical map of the lambda genome. The isolation of twenty-seven independent restriction alleviation-deficient mutants through targeted mutagenesis provided crucial evidence for the gene's essential role in restriction alleviation activities. These mutational studies demonstrated that the restriction alleviation gene product was directly responsible for both counteracting restriction and enhancing modification processes.

The nomenclature surrounding this protein reflects its functional characteristics rather than structural homology to other protein families. The term "restriction alleviation" emphasizes the protein's primary biological activity of reducing the effectiveness of bacterial restriction systems. This functional designation has remained consistent throughout the scientific literature, distinguishing it from other lambda proteins with different regulatory or structural roles.

Phylogenetic Distribution Across Biological Systems

The restriction alleviation function exhibits limited phylogenetic distribution, being primarily associated with lambdoid bacteriophages that infect Escherichia coli and related enterobacterial hosts. Comparative analyses of lambdoid phage genomes have revealed that restriction alleviation activity is not universally conserved across all members of this phage family.

Among the lambdoid phages examined, the hybrid phage lambda reverse demonstrated restriction alleviation activity comparable to that observed in wild-type lambda. This finding suggests that the restriction alleviation function can be maintained through horizontal gene transfer and recombination events between related phages. However, other lambdoid phages, including phi 80 virulent and certain lambda-P22 hybrid constructs, lack detectable restriction alleviation activity.

The restriction alleviation protein shows functional specificity for particular bacterial restriction-modification systems. Experimental evidence demonstrates that the protein effectively alleviates restriction imposed by Escherichia coli K-12 and Escherichia coli B restriction systems, while showing no significant effect on other restriction mechanisms such as EcoRI, EcoRII, and EcoP1 systems. This specificity suggests co-evolutionary relationships between the phage protein and specific bacterial defense systems.

Bacteriophage System Restriction Alleviation Activity Target Restriction Systems
Lambda wild-type Present EcoK, EcoB
Lambda reverse Present EcoK, EcoB
Phi 80 virulent Absent Not applicable
Lambda-P22 hybrid Absent Not applicable

The evolutionary distribution pattern indicates that restriction alleviation represents an adaptive response to specific selective pressures imposed by bacterial restriction-modification systems. The limited phylogenetic distribution suggests that this function evolved relatively recently in lambdoid phage evolution or has been lost in certain lineages due to reduced selective pressure.

Evolutionary Significance in Bacteriophage-Host Dynamics

The evolutionary significance of the lambda restriction alleviation protein extends beyond simple host defense circumvention, representing a sophisticated molecular strategy for optimizing phage-host interactions. The protein's dual function of restriction alleviation and modification enhancement demonstrates evolutionary refinement of virus-host coexistence mechanisms.

From an evolutionary perspective, the restriction alleviation protein represents a molecular arms race outcome between bacterial restriction systems and phage countermeasures. Bacterial restriction-modification systems evolved as defense mechanisms against foreign deoxyribonucleic acid invasion, while phages developed restriction alleviation functions to overcome these barriers. This dynamic interaction has shaped the evolution of both bacterial defense systems and phage circumvention strategies.

The protein's mechanism of action involves direct interaction with host restriction-modification enzymes, specifically modulating their activities rather than simply blocking their function. Experimental evidence indicates that restriction alleviation enhances modification activities of EcoK and EcoB systems, suggesting that the protein promotes protective methylation of phage deoxyribonucleic acid while simultaneously reducing restriction endonuclease activity. This dual mechanism represents an elegant evolutionary solution that transforms potential host defenses into protective mechanisms for phage propagation.

The evolutionary significance extends to the temporal regulation of restriction alleviation expression during the lambda life cycle. The protein's expression is controlled by the antitermination protein nitrogen regulatory system, ensuring appropriate timing of restriction alleviation activities during early infection phases. This regulatory integration demonstrates evolutionary optimization of phage gene expression programs to maximize infection success rates.

Furthermore, the restriction alleviation protein's ability to protect superinfecting phages creates evolutionary advantages for phage population dynamics. By enabling multiple phage infections of the same bacterial cell, restriction alleviation facilitates genetic recombination events between different phage genomes, potentially accelerating evolutionary adaptation processes. This population-level benefit suggests that restriction alleviation functions contribute to long-term evolutionary fitness of lambdoid phage communities.

The co-evolutionary relationship between restriction alleviation proteins and bacterial restriction systems has implications for understanding virus-host evolutionary dynamics more broadly. The specificity of restriction alleviation for particular restriction systems suggests that these proteins evolve in response to specific bacterial defense mechanisms, creating tightly coupled evolutionary trajectories between phages and their bacterial hosts.

Properties

CAS No.

136251-99-5

Molecular Formula

O2Sn.O3Sb2

Synonyms

lambda RAL-1 protein

Origin of Product

United States

Scientific Research Applications

Key Applications

  • Molecular Cloning and Genetic Engineering
    • Enhancement of Modification : Lambda RAL-1 protein enhances the modification activity of restriction enzymes in E. coli, which is crucial for cloning applications where unmodified phage genomes are used. This allows for more efficient cloning strategies by reducing the likelihood of restriction enzyme cleavage during plasmid propagation .
    • Phage Display Technology : The lambda phage system, utilizing RAL-1, is employed in phage display technology to present peptides or proteins on the surface of phage particles. This method is instrumental in discovering new antigens and developing therapeutic antibodies .
  • Vaccine Development
    • Antigen Presentation : The this compound can be used as a carrier for presenting antigens in vaccine formulations. Its ability to enhance immune responses makes it a valuable tool in designing vaccines against various pathogens, including viruses .
  • Therapeutic Applications
    • Targeting Immune Responses : Studies have shown that antibodies against RAL-1 can cross-react with human proteins, suggesting potential implications in autoimmune diseases or vaccine design . This cross-reactivity could be harnessed for developing treatments targeting specific immune responses.
  • Research Tool in Virology
    • Understanding Host-Virus Interactions : Lambda RAL-1's interactions with host proteins provide insights into viral mechanisms of infection and evasion of host defenses. Such knowledge is crucial for developing antiviral strategies .

Table 1: Summary of Lambda RAL-1 Applications

Application AreaDescriptionKey Findings
Molecular CloningEnhances modification activity of restriction enzymesReduces cleavage risk during cloning
Phage Display TechnologyUsed for peptide/protein presentationFacilitates antigen discovery
Vaccine DevelopmentAntigen carrier enhancing immune responsePotential for novel vaccine designs
Therapeutic ApplicationsInvestigates cross-reactivity with human proteinsInsights into autoimmune disease mechanisms
Research Tool in VirologyAnalyzes host-virus interactionsImportant for antiviral strategy development

Case Studies

  • Phage Display in Antigen Discovery
    • Researchers utilized lambda phage display systems incorporating RAL-1 to identify new antigens from Toxoplasma gondii. This study successfully mapped B- and T-cell epitopes, demonstrating the efficacy of lambda RAL-1 in vaccine research and diagnostic assay development .
  • Cross-Reactivity Studies
    • A study examining the immune response to Onchocerca volvulus revealed that antibodies against RAL-1 could cross-react with human calreticulin, suggesting implications for vaccine design against river blindness and understanding autoimmune responses .
  • Modulation of Restriction Systems
    • Investigations into lambda RAL-1's role in modulating E. coli's restriction-modification systems highlighted its potential as a tool for enhancing genetic engineering techniques by facilitating the propagation of unmodified lambda phages in restrictive hosts .

Chemical Reactions Analysis

Biochemical Reactions and Functions

Lambda Ral-1 participates in various biochemical reactions, primarily related to transcription regulation and restriction-modification systems. Its functions include:

  • Alleviating Restriction: Counteracting host defenses against phage infection.

  • Enhancing Modification: Facilitating modifications to the phage genome, preventing degradation by host enzymes.

  • Transcription Regulation: Ensuring efficient transcription of late genes necessary for phage replication and assembly.

Interaction with Restriction-Modification Systems

Ral alleviates restriction and enhances modification by the Escherichia coli K-12 restriction and modification system . The ral gene product modulates the restriction and modification activities of type I restriction systems in E. coli . Specifically, Ral interferes with the cleavage of DNA by the E. coli EcoK restriction-modification system by modifying the activity of the host methylase .

Ral enhances modification in a host strain lacking the entire hsdR gene, and lambda phages carrying the hsdM and S genes modify their own DNA inefficiently in the absence of Ral . This suggests that Ral interacts with either the hsdM or hsdS polypeptide, changing the enzyme's conformation and enhancing the methylation of unmodified target sites .

Impact on Phage Survival

Research indicates that Lambda Ral-1's ability to modulate restriction systems significantly impacts phage survival rates during infection cycles in E. coli populations. By alleviating host-controlled restriction, Ral ensures that intact, unmodified phage genomes can escape restriction attack .

Protein-Protein Interactions

Ral interacts with the host restriction enzyme complex HsdMSR by binding to HsdM or S, inhibiting its activity .

Characteristics and Stability

Lambda Ral-1 protein exhibits typical characteristics associated with soluble proteins, including stability under physiological conditions. Its molecular weight is approximately 25 kDa, though this can vary based on post-translational modifications.

Experimental Observations

Experiments have demonstrated that inactivation of a lambda repressor can cause a significant reduction in K-specific restriction of unmodified lambda phage and a substantial increase in modification . Additionally, polyacrylamide gel analysis has been used to study the proteins specified by the cIII-N region of lambda phage, aiding in the identification and characterization of Ral .

Comparison with Similar Compounds

Comparison with Structural and Functional Homologs

Table 1: Lambda RAL-1 vs. Homologs
Protein Organism Molecular Weight Function Sequence Homology Disease Association
Lambda RAL-1 Onchocerca volvulus 42 kDa Antigenic immune modulation - Onchocerciasis
Calreticulin Human ~46 kDa ER chaperone, calcium binding 62–65% identity Autoimmune disorders
Ro/SS-A autoantigen Human ~52 kDa RNA quality control, autoantigen Homologous SLE, Sjögren’s syndrome

Key Findings :

  • Calreticulin : Shares structural homology but differs functionally; calreticulin regulates calcium homeostasis, while RAL-1’s primary role is antigenic stimulation .
  • Ro/SS-A: Both are targets of autoimmune responses, but Ro/SS-A is directly linked to RNA metabolism, whereas RAL-1’s immunogenic properties are parasite-specific .

RAL-1 GTPase in C. elegans: Overview and Functional Divergence

In Caenorhabditis elegans, RAL-1 is a small GTPase distinct from the O. volvulus antigen. It regulates multivesicular body (MVB) biogenesis and exosome secretion by:

Recruiting proteins for intraluminal vesicle (ILV) budding.

Facilitating MVB fusion with the plasma membrane via interaction with SYX-5 (t-SNARE) and VHA-5 (V-ATPase subunit) .
RAL-1 operates independently of the exocyst complex and Rab11, unlike its mammalian counterparts .

Comparative Analysis with Mammalian Ral GTPases

Table 2: RAL-1 GTPase vs. Mammalian RalA/RalB
Protein Organism Key Function Effector Pathways Exosome Regulation
RAL-1 C. elegans MVB biogenesis, fusion SYX-5, VHA-5 Essential
RalA/RalB Mammals Exosome secretion in tumor cells Exocyst complex, Rab11 Required

Key Findings :

  • Functional Overlap : Both RAL-1 and RalA/B regulate exosome secretion but employ divergent mechanisms (e.g., RAL-1 bypasses the exocyst) .
  • Developmental Roles : In C. elegans, RAL-1 is essential for viability and fertility, while mammalian RalA/B are critical in cancer progression .

Discussion of Functional Divergence

The name RAL-1 refers to two distinct proteins:

Lambda RAL-1 : A parasite antigen with immune-modulatory roles.

RAL-1 GTPase: A conserved regulator of vesicle trafficking. Their shared nomenclature reflects historical naming conventions rather than functional or evolutionary relationships.

Q & A

Q. How can researchers confirm the identity of lambda RAL-1 protein in experimental models?

To validate lambda RAL-1, use recombinant cDNA library screening with antisera raised against target antigens (e.g., infective larval stages of Onchocerca volvulus) . Sequencing the 1008 bp open reading frame (ORF) and verifying the presence of three KKPEDWD amino acid repeats (a structural hallmark) ensures specificity. Cross-reactivity tests with anti-RAL-1 antibodies in immunoassays (e.g., Western blotting) can confirm its expression in tissues like the retina . For novel preparations, include purity assessments (e.g., SDS-PAGE) and reproducibility checks across multiple experimental batches .

Q. What methodologies are recommended for structural analysis of lambda RAL-1?

Employ mass spectrometry to determine the molecular weight (~42 kDa) and post-translational modifications . For epitope mapping, synthesize overlapping peptides spanning the KKPEDWD repeats and test antigenicity using patient-derived peripheral blood mononuclear cells (PBMCs) . Structural homology modeling (e.g., against calreticulin) can predict functional domains, but experimental validation via mutagenesis is critical .

Q. How should researchers design experiments to assess lambda RAL-1’s immunogenic properties?

Use PBMC proliferation assays with cells from O. volvulus-infected donors to measure T-cell responses . Include controls: (1) uninfected donor PBMCs and (2) irrelevant antigens. Optimize antigen concentration (e.g., 1–10 µg/mL) and validate results with cytokine profiling (e.g., IFN-γ/IL-5 ELISA). For reproducibility, document batch-specific variations in recombinant protein production and storage conditions .

Advanced Research Questions

Q. How can contradictions in lambda RAL-1’s functional roles across species be resolved?

In C. elegans, RAL-1 is essential for viability and vulval precursor cell (VPC) fate specification, whereas its upstream activator RGL-1 (RalGEF) is dispensable . To reconcile this with findings in O. volvulus, conduct comparative studies:

  • Perform RNAi knockdowns in C. elegans to isolate tissue-specific roles.
  • Use transgenic parasites to test functional conservation in host-pathogen interactions. Address discrepancies by analyzing evolutionary divergence in Ral signaling pathways .

Q. What experimental strategies are effective for studying RAL-1’s role in calcium signaling?

Anti-RAL-1 antibodies cross-react with calreticulin-like proteins involved in Ca²⁺ storage . Use fluorescence-based Ca²⁺ imaging (e.g., Fura-2 AM) in retinal cells or C. elegans neurons to monitor intracellular Ca²⁺ flux . Combine this with RAL-1 knockout models to assess phenotypic rescue via exogenous calcium modulators (e.g., thapsigargin). Validate findings with co-immunoprecipitation to identify binding partners .

Q. How should researchers address variability in lambda RAL-1 expression levels across studies?

Variability may arise from differences in mRNA stability (e.g., 1450-base transcript degradation) or host-pathogen interactions . Mitigate this by:

  • Standardizing RNA extraction protocols (e.g., TRIzol vs. column-based methods).
  • Including housekeeping gene controls (e.g., β-actin/GAPDH) in qRT-PCR .
  • Performing power analyses to determine sample sizes for statistical significance .

Q. What approaches are recommended for analyzing RAL-1’s genetic interactions in developmental pathways?

In C. elegans, use epistasis analysis to position RAL-1 within the Ras-RalGEF-Ral cascade . For example:

  • Compare phenotypes of ral-1(tm2760) mutants with rgl-1 deletions.
  • Conduct suppressor screens to identify compensatory pathways. Document genetic interactions using confocal microscopy (e.g., GFP-tagged RAL-1 in CAN neurons) .

Methodological & Analytical Considerations

Q. How can researchers ensure reproducibility in lambda RAL-1 functional studies?

  • Provide detailed protocols for recombinant protein production (e.g., expression vectors, purification tags) .
  • Deposit raw data (e.g., microscopy images, sequencing reads) in public repositories .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What statistical frameworks are suitable for interpreting contradictory data on RAL-1’s roles?

Apply mixed-effects models to account for batch or species-specific variability . For qualitative contradictions (e.g., essentiality in C. elegans vs. dispensability in other models), use Bayesian inference to weigh evidence from prior studies .

Q. How should cross-disciplinary studies (e.g., parasitology and developmental biology) approach lambda RAL-1 research?

Formulate hypotheses using the PICO framework:

  • Population : O. volvulus larvae vs. C. elegans mutants.
  • Intervention : Genetic/pharmacological modulation of RAL-1.
  • Comparison : Wild-type vs. knockout models.
  • Outcome : Phenotypic severity, immune response metrics .
    Collaborate with bioinformaticians to integrate omics datasets (e.g., transcriptomics of RAL-1-expressing tissues) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.